4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide 4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1022299-57-5
VCID: VC4932881
InChI: InChI=1S/C13H17N3O3/c1-19-12-4-2-11(3-5-12)14-13(18)16-8-6-15(10-17)7-9-16/h2-5,10H,6-9H2,1H3,(H,14,18)
SMILES: COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C=O
Molecular Formula: C13H17N3O3
Molecular Weight: 263.297

4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide

CAS No.: 1022299-57-5

Cat. No.: VC4932881

Molecular Formula: C13H17N3O3

Molecular Weight: 263.297

* For research use only. Not for human or veterinary use.

4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide - 1022299-57-5

Specification

CAS No. 1022299-57-5
Molecular Formula C13H17N3O3
Molecular Weight 263.297
IUPAC Name 4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide
Standard InChI InChI=1S/C13H17N3O3/c1-19-12-4-2-11(3-5-12)14-13(18)16-8-6-15(10-17)7-9-16/h2-5,10H,6-9H2,1H3,(H,14,18)
Standard InChI Key UJBVPFZYTLMPBP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C=O

Introduction

4-Formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in medicinal chemistry and materials science. This compound features a piperazine core substituted with a formyl group and a methoxyphenyl moiety, contributing to its unique chemical properties and biological activities.

Synthesis Methods

The synthesis of 4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide typically involves several key steps:

  • Starting Materials: The synthesis begins with 4-methoxyphenylpiperazine.

  • Formylation: The piperazine is then formylated using formic acid or formyl chloride to introduce the formyl group.

  • Carboxamide Formation: The carboxamide group is introduced through a reaction with a suitable carboxylating agent.

Industrial methods may further optimize these processes by incorporating catalysts or continuous flow reactors to enhance efficiency and reduce costs.

Biological Activities

4-Formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide exhibits notable biological activities, particularly in its interaction with enzymes and receptors. One of its significant interactions is with acetylcholinesterase, where inhibition leads to increased levels of acetylcholine, enhancing cholinergic transmission. This property suggests potential therapeutic roles in treating neurodegenerative conditions.

Table: Biological Activities of 4-Formyl-N-(4-Methoxyphenyl)piperazine-1-Carboxamide

Biological ActivityMechanismPotential Therapeutic Use
Acetylcholinesterase InhibitionEnhances cholinergic transmission by increasing acetylcholine levelsNeurodegenerative diseases (e.g., Alzheimer's disease)

Chemical Reactions and Derivatives

4-Formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide can participate in several chemical reactions, enabling the production of derivatives with varied functionalities. These reactions highlight the compound's versatility in synthetic organic chemistry.

Table: Chemical Reactions Involving 4-Formyl-N-(4-Methoxyphenyl)piperazine-1-Carboxamide

Reaction TypeReactantsProducts
Condensation ReactionsAldehydes or ketonesImine or oxime derivatives
HydrolysisWaterCarboxylic acid derivatives
ReductionReducing agents (e.g., NaBH₄)Alcohol derivatives

Scientific Applications

This compound's multifaceted nature makes it a valuable subject for ongoing research across various scientific disciplines, including medicinal chemistry and materials science. Its potential therapeutic roles, particularly in neurodegenerative diseases, highlight its importance in pharmaceutical research.

Table: Scientific Applications

Application AreaDescription
Medicinal ChemistryPotential therapeutic agent for neurodegenerative diseases
Materials ScienceResearch into novel materials with specific properties

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